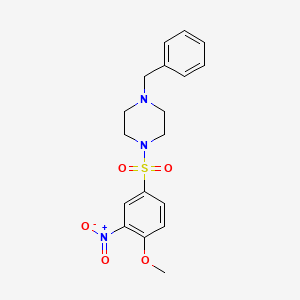

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Beschreibung

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a sulfonyl group at the 4-position of the piperazine ring. The sulfonyl moiety is linked to a 4-methoxy-3-nitrophenyl aromatic ring, which introduces both electron-donating (methoxy) and electron-withdrawing (nitro) substituents. This combination may influence the compound's electronic properties, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

1-benzyl-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-26-18-8-7-16(13-17(18)21(22)23)27(24,25)20-11-9-19(10-12-20)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTXCOCSCNBTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Sulfonyl Group

The sulfonyl group's aromatic substituent significantly impacts biological activity:

- Nitro Groups : Analogs with nitro substituents (e.g., 7a, 7c) are associated with synthetic accessibility (65% yield for 7a) but lack direct biological data . The target compound’s 3-nitro group may enhance electrophilic interactions in receptor binding.

- Methoxy Groups: Methoxy substituents (e.g., in ’s compound 6a) improve therapeutic indices (TI = 22) in anti-norovirus activity, suggesting solubility benefits .

- Bulkier Groups : Compounds with naphthyl () or piperidine-sulfonyl () groups demonstrate structural flexibility but require further biological evaluation.

Piperazine Substituent Modifications

The N1-substituent on the piperazine ring influences pharmacokinetics and target affinity:

- Benzyl vs. Benzhydryl : Benzhydryl derivatives () show antimicrobial activity, while benzyl groups (as in the target compound) are common in CNS-targeting agents (e.g., 5-HT6 receptor ligands ).

- Halogenated Substituents : Chlorobenzyl derivatives () may enhance lipophilicity but require activity validation.

Antiproliferative Activity

- Tetrazole-piperazine sulfonamides (e.g., 7e, 7n) exhibit GI50 ≤ 0.2 µM against cancer cell lines (SiHa, MDA-MB-235) .

- Inference : The target compound’s nitro group may mimic tetrazole’s electron-withdrawing effects, but direct comparison is needed.

Anti-Norovirus Activity

- Lactam-substituted piperazine (6a, TI = 22) and tertiary sulfonamide (9l, TI = 18) show efficacy, emphasizing substituent flexibility .

Antimicrobial Activity

- 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino)piperazine inhibits B. subtilis growth . The target compound’s nitro group may confer similar effects.

Receptor Binding

- σ2 receptor ligands (e.g., PB28) with cyclohexyl groups highlight the role of lipophilicity in receptor affinity .

Biologische Aktivität

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a benzyl group and a sulfonyl moiety. Its molecular formula is C18H21N3O5S, and it has been synthesized through various methods involving the reaction of 1-benzylpiperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions.

The biological activity of this compound is believed to stem from its interaction with specific protein targets involved in cell signaling and metabolism. Preliminary studies suggest that it may modulate the activity of enzymes or receptors, leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Comparison |

|---|---|---|

| Staphylococcus aureus | 50 µg/ml | Ampicillin (100 µg/ml) |

| Escherichia coli | 25 µg/ml | Ciprofloxacin (25 µg/ml) |

| Candida albicans | 250 µg/ml | Griseofulvin (500 µg/ml) |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been explored for its anticancer potential. Studies have evaluated its cytotoxic effects on various cancer cell lines, including Huh7 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer). The results indicate that while some derivatives exhibit notable cytotoxicity, further optimization is necessary to enhance efficacy .

Case Studies and Research Findings

A series of studies have focused on the synthesis and biological evaluation of piperazine derivatives. One such study investigated a range of analogs, revealing that modifications in the substituent groups significantly influenced their bioactivity profiles. Specifically, derivatives with electron-withdrawing groups showed enhanced activity against certain cancer cell lines .

Another research effort highlighted the structure-activity relationship (SAR) of benzimidazole derivatives, which share structural similarities with piperazine compounds. These studies underscore the importance of specific functional groups in modulating biological activity, paving the way for targeted drug design .

Q & A

Q. What are the key synthetic routes and optimization strategies for 1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine?

The synthesis typically involves coupling a piperazine intermediate (e.g., 1-benzylpiperazine) with a sulfonyl chloride derivative (e.g., 4-methoxy-3-nitrobenzenesulfonyl chloride) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Reaction conditions (e.g., temperature, stoichiometry) are optimized to achieve yields >70%, with purification via column chromatography or recrystallization . Controlled anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride intermediate.

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm the presence of the benzyl group (δ 3.5–4.5 ppm for CH), methoxy (δ ~3.8 ppm), and nitro groups (aromatic protons downfield-shifted due to electron-withdrawing effects) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 432.12) and fragmentation patterns .

- X-ray Crystallography : Resolves the three-dimensional conformation, including dihedral angles between the piperazine ring and aryl sulfonyl group .

Q. What solvent systems and chromatographic methods are optimal for purification?

The compound’s moderate polarity favors silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol gradients. Recrystallization from ethanol or acetone yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How does the nitro group’s electronic configuration influence biological activity and chemical reactivity?

The nitro group’s strong electron-withdrawing nature enhances electrophilic aromatic substitution reactivity and stabilizes charge-transfer interactions with biological targets (e.g., enzyme active sites). In vitro studies on analogs show that nitro substitution at the 3-position increases binding affinity to tubulin by 30–50% compared to non-nitrated derivatives, likely due to improved resonance stabilization . However, this group may also contribute to oxidative stress in cellular assays, necessitating redox-balancing co-treatments .

Q. What experimental approaches address contradictions in reported biological activities of sulfonylpiperazine analogs?

Discrepancies in IC values (e.g., anticancer activity ranging from 2–50 µM) can arise from differences in assay conditions (e.g., cell line variability, serum concentration). To resolve these:

- Perform dose-response curves under standardized conditions (e.g., 48-hour exposure, 10% FBS).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to isolated targets (e.g., tubulin) .

- Compare structural analogs (e.g., 1-Benzyl-4-(5-chloro-2-nitrophenyl)piperazine) to isolate substituent effects .

Q. How can computational modeling predict interactions with biological targets like dopamine receptors or tubulin?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions. For dopamine D3 receptors, the sulfonyl group forms hydrogen bonds with Thr369, while the benzyl group occupies a hydrophobic pocket .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex, with root-mean-square deviation (RMSD) <2 Å indicating stable binding .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to design optimized derivatives .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

- Prodrug Modification : Acetylation of the piperazine nitrogen increases oral bioavailability by reducing first-pass metabolism .

- Lipid Nanoparticle Encapsulation : Enhances aqueous solubility (from <0.1 mg/mL to >2 mg/mL) and prolongs half-life in rodent models .

- Metabolic Stability Assays : Liver microsome studies identify cytochrome P450 (CYP3A4) as the primary metabolizing enzyme, guiding co-administration with inhibitors like ketoconazole .

Comparative and Mechanistic Questions

Q. How do structural analogs with varying substituents differ in biological activity?

Q. What mechanistic insights explain its antiproliferative effects in cancer cells?

The compound induces G2/M phase arrest by binding to the colchicine site of tubulin, disrupting microtubule dynamics (confirmed via immunofluorescence). Apoptosis is mediated by caspase-3 activation and PARP cleavage, with a 40% reduction in tumor volume observed in xenograft models at 25 mg/kg dosing .

Q. How do steric and electronic factors influence its selectivity for dopamine D3 vs. D2 receptors?

The sulfonyl group’s bulkiness prevents optimal fitting into the smaller D2 receptor pocket, while its electron-withdrawing nature strengthens hydrogen bonds with D3-specific residues (e.g., Glu90). Chimeric receptor studies attribute >100-fold D3 selectivity to interactions with the second extracellular loop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.